
Anisoylcytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a methoxy group attached to a benzamide moiety and a dihydropyrimidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction yields dihydropyrimidinone derivatives, which can then be further modified to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or alkyl groups for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced derivatives with hydroxyl groups, and substituted derivatives with various functional groups. These products can have different biological and pharmacological activities compared to the parent compound .
科学研究应用
4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It is being investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.
作用机制
The mechanism of action of 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of viral replication. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide include other dihydropyrimidinone derivatives, such as:
- N-(1-((2R,4S,5R)-4-Hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- N-(1-(3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Uniqueness
What sets 4-Methoxy-N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and interactions with molecular targets. The presence of the methoxy group and the specific configuration of the dihydropyrimidinone ring contribute to its distinct pharmacological profile .
属性
CAS 编号 |
51820-70-3 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
4-methoxy-N-(2-oxo-1H-pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)11(16)14-10-6-7-13-12(17)15-10/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI 键 |
NIPKRLLKGZROTE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




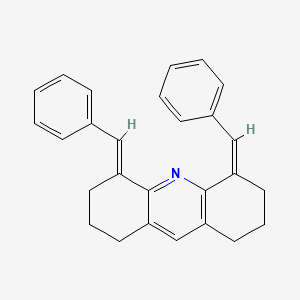
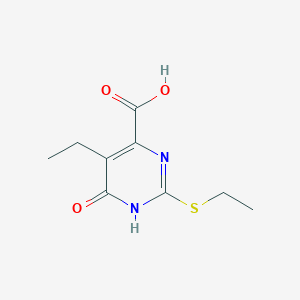
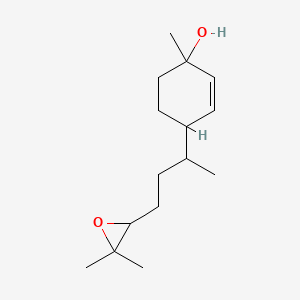
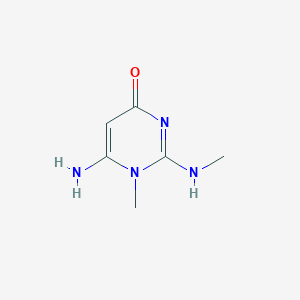
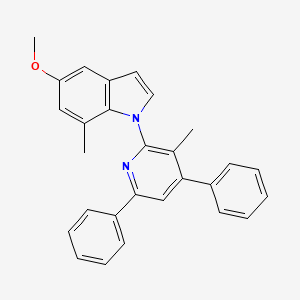
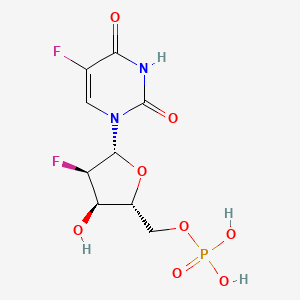

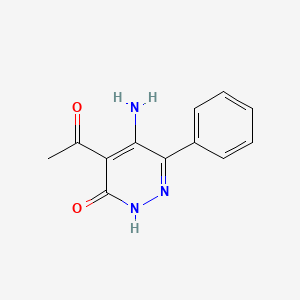

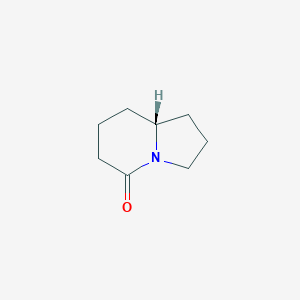

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)
